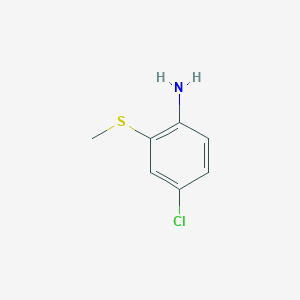

4-Chloro-2-(methylsulfanyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHVIGLOUSDNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Chloro 2 Methylsulfanyl Aniline

Direct Synthesis Approaches to the Core Structure

Direct synthesis aims to construct the 4-chloro-2-(methylsulfanyl)aniline framework from basic precursors, building the molecule through a sequence of carefully planned reactions.

Multi-Step Reaction Sequences (e.g., nitration, reduction, sulfanylation)

One potential multi-step pathway is outlined below:

Nitration: Starting with chlorobenzene, nitration using a mixture of nitric acid and sulfuric acid would primarily yield a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene.

Sulfanylation: The subsequent introduction of the methylsulfanyl group can be challenging. A related synthesis for 4-Chloro-2-(methylsulfonyl)aniline involves the sulfonylation of 4-chloroaniline (B138754). Adapting this for the methylsulfanyl group, one might consider reacting a suitable precursor with a methylthiolating agent.

Reduction: The final step would involve the reduction of the nitro group to an amine. A variety of reducing agents can be employed, such as iron powder in acidic medium or catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). nih.govgoogle.com

The order of these steps is crucial for success, as the directing effects of the substituents (chloro, nitro, and methylsulfanyl groups) will influence the regioselectivity of each subsequent reaction. libretexts.org For instance, the strong electron-withdrawing nature of a nitro group can deactivate the ring towards certain electrophilic substitutions but can facilitate nucleophilic aromatic substitution.

| Step | Reaction | Typical Reagents | Key Consideration |

|---|---|---|---|

| 1 | Nitration | HNO₃ / H₂SO₄ | Regioselectivity, separation of isomers. |

| 2 | Sulfanylation / Thiolation | Dimethyl disulfide (DMDS), NaSMe | Requires activation, often on a nitro-substituted ring. |

| 3 | Reduction | Fe/HCl or H₂/Pd-C | Chemoselectivity, avoiding reduction of other groups. |

Selective Functionalization Pathways

Modern synthetic methods increasingly focus on the direct and regioselective functionalization of C-H bonds, which can significantly shorten synthetic sequences. acs.orgnih.govresearchgate.net For the synthesis of this compound, a selective functionalization approach would ideally introduce the chloro or methylsulfanyl group at the desired position on a pre-functionalized aniline (B41778) or benzene (B151609) derivative.

Recent advancements have demonstrated acid-catalyzed, nondirected ortho-functionalization of anilines, providing a one-pot procedure to access ortho-substituted anilines with high regioselectivity. acs.orgnih.govacs.org Such a strategy could potentially be adapted to introduce the methylsulfanyl group at the C2 position of 4-chloroaniline. This avoids the use of directing groups, which require additional steps for installation and removal. acs.org Another approach involves the use of specialized catalysts, such as biomass-derived copper catalysts, for the remote C-H sulfonylation of anilines, which could be conceptually extended to sulfanylation. mdpi.comnih.gov

Synthesis via Precursor Modification

An alternative and often more direct approach involves modifying a precursor that already contains either the halogenated aniline core or the methylsulfanyl aniline core.

Introduction of Methylsulfanyl Moiety onto Halogenated Aniline Precursors

This strategy begins with a chloro-substituted aniline and introduces the methylsulfanyl group at the ortho position. A significant challenge is controlling the regioselectivity of the substitution.

A well-documented synthesis of the related isomer, 4-chloro-3-(methylthio)aniline, provides valuable insights. nih.gov That synthesis starts with 2-chloro-5-nitrophenylsulfonyl chloride, reduces the sulfonyl chloride to a thiol, protects the thiol, reduces the nitro group to an amine, and finally methylates the deprotected thiol. A similar strategy could be envisioned starting from a 4-chloro-2-nitro precursor.

A more direct approach could involve the reaction of 4-chloroaniline with a sulfenylating agent. The use of protecting groups on the amine, such as an acetyl group (forming 4-chloroacetanilide), is a classic strategy to control reactivity and improve regioselectivity. utdallas.eduorganic-chemistry.org The amide group is less activating than the amine and its steric bulk can favor substitution at the less hindered ortho position. utdallas.edu After the introduction of the sulfur-containing group, the protecting group is removed by hydrolysis to yield the final product.

Halogenation of Methylsulfanyl Aniline Precursors

Perhaps the most straightforward conceptual approach is the direct chlorination of 2-(methylsulfanyl)aniline. The key challenge in this pathway is controlling the position of the incoming chlorine atom. Both the amino (-NH₂) and methylsulfanyl (-SMe) groups are ortho-, para-directing. The powerful activating and directing effect of the amino group would be expected to direct the electrophilic chlorination primarily to the para-position (C4) and the other ortho-position (C6).

To achieve the desired 4-chloro isomer selectively, several strategies can be employed:

Amine Protection: Converting the amine to an amide (e.g., acetanilide) moderates its activating effect and introduces steric hindrance, which can favor para-substitution over ortho. utdallas.eduresearchgate.net The synthesis of 4-bromo-2-chloroaniline (B1269894) often employs this strategy. researchgate.net

Reaction Conditions: The choice of chlorinating agent and solvent can influence the isomer distribution. Processes for the chlorination of substituted anilines sometimes utilize the aniline salt (e.g., hydrochloride) to deactivate the ring and control selectivity. google.com

| Starting Material | Reagent | Strategy | Expected Outcome |

|---|---|---|---|

| 2-(Methylsulfanyl)aniline | Cl₂ | Direct Chlorination | Mixture of isomers, likely 4-chloro and 6-chloro products. |

| 2-(Methylsulfanyl)acetanilide | Cl₂ / Acetic Acid | Protection/Steric Hindrance | Increased selectivity for the 4-chloro product. |

| 2-(Methylsulfanyl)aniline · HCl | Cl₂ | Deactivation via Salt Formation | Altered regioselectivity, potential for improved 4-chloro yield. |

Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity

Regardless of the synthetic route chosen, optimization of reaction conditions is critical for maximizing the yield and purity of this compound. researchgate.net Key parameters that are typically adjusted include temperature, solvent, catalyst, and reaction time.

For multi-step syntheses involving catalytic reactions, such as the reduction of a nitro group, the choice of catalyst and reaction conditions is paramount. For example, in the hydrogenation of nitrobenzene (B124822) to aniline, parameters such as temperature, hydrogen pressure, and catalyst type (e.g., Pd@SBA-15 vs. bulk Pd/C) have been shown to significantly impact yield and reaction time. researchgate.net

The use of protecting groups is a fundamental strategy for improving both yield and purity. utdallas.eduorganic-chemistry.org By temporarily masking the reactive amino group as an amide, unwanted side reactions are prevented, and the regioselectivity of subsequent steps like halogenation can be precisely controlled. utdallas.edugoogle.com The final deprotection step must also be optimized to ensure complete removal of the protecting group without affecting other parts of the molecule.

Solvent choice can also play a critical role. In amidation reactions, for instance, moving from solvent-free conditions to a solvent can dramatically alter product yield. researchgate.net Similarly, catalyst performance can be highly dependent on the solvent system. researchgate.net

| Parameter | Influence on Reaction | Example Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | Screening a range of temperatures (e.g., 40°C to 70°C) to find the optimal balance between reaction rate and purity. researchgate.net |

| Catalyst | Crucial for many transformations (e.g., hydrogenation, cross-coupling). Activity and selectivity are key. | Comparing different catalysts (e.g., various Pd or Cu catalysts) and catalyst loadings to maximize conversion and minimize waste. mdpi.comresearchgate.net |

| Solvent | Can affect solubility, reaction rates, and even the reaction pathway. | Testing a variety of solvents (polar, non-polar, protic, aprotic) to identify the medium that gives the cleanest reaction and highest yield. researchgate.net |

| Protecting Group | Prevents side reactions and controls regioselectivity. | Choosing a protecting group (e.g., Acetyl, Boc) that is stable to the reaction conditions but can be removed efficiently in a later step. utdallas.edumasterorganicchemistry.com |

Investigation of Solvent Effects in Synthetic Pathways

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates, yields, and the formation of byproducts. For instance, in the preparation of related aniline derivatives, water has been utilized as a solvent to promote green chemistry principles. google.com One-pot syntheses in aqueous media have been shown to be effective, offering advantages such as mild reaction conditions and simplified workup procedures. google.com

In other related syntheses, such as the formation of C=N bonds, a variety of solvents including water, methanol, ethyl acetate (B1210297), chloroform (B151607), and dichloromethane (B109758) have been investigated. royalsocietypublishing.org The use of a biphasic solvent system, such as water/dichloromethane, has been shown to significantly improve yields in certain reactions. royalsocietypublishing.org The selection of an appropriate solvent or solvent mixture is therefore a key consideration in optimizing the synthesis of this compound.

Role of Catalysis and Specific Reagents in Promoting Desired Transformations

Catalysts and specific reagents are fundamental to achieving desired chemical transformations efficiently and with high selectivity. In the synthesis of aniline derivatives, transition metal catalysts, particularly palladium-based catalysts, are frequently employed in cross-coupling reactions. chemscene.comresearchgate.net For example, the Suzuki-Miyaura cross-coupling reaction, often utilizing a palladium catalyst, is a powerful tool for forming carbon-carbon bonds in the synthesis of complex molecules. researchgate.net

The choice of reagents is also critical. For instance, in diazotization-reduction sequences, reagents like sodium nitrite (B80452) and hypophosphorous acid are used under controlled temperature conditions to achieve the desired transformation. google.com In other synthetic steps, such as acylation reactions, Lewis acids like aluminum trichloride (B1173362) or zinc chloride can be used to catalyze the reaction. google.com The selection of the appropriate catalyst and reagents is paramount for maximizing yield and minimizing side reactions.

Advanced Purification Methodologies

High-performance liquid chromatography (HPLC) is a widely used method for both analyzing the purity of and purifying this compound and related compounds. Column chromatography is another common and effective technique for separating the desired product from unreacted starting materials and byproducts.

Recrystallization is a powerful and often-used technique for purifying solid compounds. By dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, impurities are often left behind in the solution, resulting in a significantly purer final product. The choice of solvent is critical for successful recrystallization.

For certain compounds, sublimation can be an effective purification method. chemscene.com This technique is particularly useful for solids that can transition directly from the solid to the gas phase without passing through a liquid phase.

Table 1: Advanced Purification Techniques

| Purification Method | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Analysis and purification of the final product. |

| Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase. | Isolation of the desired compound from reaction mixtures. |

| Recrystallization | Purification based on differences in solubility of the compound and impurities in a solvent. | Removal of impurities from the solid product. |

| Sublimation | Purification based on the direct transition of a substance from a solid to a gas. | Purification of certain solid compounds. chemscene.com |

Scalable Synthetic Approaches for Industrial Chemical Production

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges that require a focus on process efficiency, cost-effectiveness, and safety. For this compound and its derivatives, developing scalable synthetic routes is a key area of research.

One approach to enhance scalability is the use of continuous flow reactors. These systems offer several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for higher throughput. The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing the efficiency of continuous flow processes.

Furthermore, the industrial application of robust and well-understood reactions like the Suzuki-Miyaura cross-coupling has been instrumental in the large-scale production of numerous pharmaceuticals and other fine chemicals. researchgate.net The use of readily available and cost-effective starting materials is another critical factor in designing economically viable industrial syntheses.

Table 2: Key Considerations for Scalable Synthesis

| Factor | Description |

| Process Efficiency | Maximizing product yield and minimizing reaction time. |

| Cost-Effectiveness | Utilizing inexpensive starting materials and reagents, and minimizing energy consumption. |

| Safety | Ensuring the process can be operated safely on a large scale. |

| Waste Minimization | Reducing the generation of byproducts and solvent waste. |

| Throughput | Maximizing the amount of product produced in a given time. |

Chemical Reactivity and Transformation Studies of 4 Chloro 2 Methylsulfanyl Aniline

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The existing substituents on the aromatic ring of 4-Chloro-2-(methylsulfanyl)aniline determine the position and rate of substitution for incoming electrophiles.

Analysis of Regioselectivity and Directing Effects of Substituents (Chloro, Methylsulfanyl, Amino Groups)

The regioselectivity of EAS reactions on this compound is a result of the combined directing effects of the amino (-NH2), chloro (-Cl), and methylsulfanyl (-SCH3) groups.

Amino Group (-NH2): The amino group is a powerful activating group and is ortho, para-directing. This is due to the nitrogen's lone pair of electrons, which can be donated to the aromatic ring, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. In aniline (B41778) itself, the high reactivity often leads to multiple substitutions and oxidation. libretexts.org

Methylsulfanyl Group (-SCH3): The methylsulfanyl group is also an activating, ortho, para-directing group. The sulfur atom's lone pairs can participate in resonance, similar to the amino group, to stabilize the intermediate.

Chloro Group (-Cl): The chloro group is a deactivating but ortho, para-directing substituent. While it withdraws electron density from the ring inductively (deactivating), its lone pairs can be donated through resonance to stabilize the arenium ion at the ortho and para positions.

In this compound, the powerful activating and directing effect of the amino group is the dominant influence. The positions ortho and para to the amino group are C3 and C5. The C5 position is also para to the methylsulfanyl group and meta to the chloro group. The C3 position is ortho to both the methylsulfanyl and chloro groups. Steric hindrance from the adjacent methylsulfanyl and chloro groups at the C3 position would likely favor electrophilic attack at the C5 position.

Halogenation Reactions and Their Controlled Implementation

The high reactivity of anilines toward electrophilic halogenation can make controlled, regioselective reactions challenging, often resulting in mixtures of products. nih.govbeilstein-journals.org However, various methods have been developed to achieve controlled halogenation.

For instance, direct chlorination of unprotected anilines can be achieved using reagents like sulfonyl chloride or N-chlorosuccinimide. nih.gov The use of copper(II) chloride in ionic liquids has been shown to be effective for the para-chlorination of unprotected anilines with high regioselectivity. nih.gov Another approach involves using a Lewis basic selenoether catalyst for highly efficient ortho-selective electrophilic chlorination of anilines. nsf.gov Mechanistic studies suggest that these controlled halogenations can proceed through various pathways, including those involving N-oxides or catalyst-substrate complexes that direct the electrophile to a specific position. nih.gov

| Reaction Type | Reagent(s) | Key Findings | Reference(s) |

| ortho-Chlorination | N,N-Dialkylaniline N-oxides, Thionyl chloride | Efficient, controlled, and regioselective halogenation without external activation. | nih.gov |

| para-Halogenation | N-halosuccinimides (NCS, NBS, NIS), PEG-400 | Good to excellent yields of mono-, di-, and tri-halogenated anilines with high para-selectivity. | beilstein-journals.org |

| ortho-Chlorination | Lewis basic selenoether catalyst, N-chlorosuccinimide | Highly efficient ortho-selective chlorination of unprotected anilines. | nsf.gov |

| para-Chlorination | Copper(II) chloride, Ionic liquid | High yield and regioselectivity for para-substitution under mild conditions. | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound can occur at the aromatic ring or potentially at the sulfur-containing group.

Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

The chlorine atom on the aromatic ring of this compound can be displaced by nucleophiles. The rate of this reaction is influenced by the electronic effects of the other substituents. The presence of electron-withdrawing groups ortho or para to the leaving group generally accelerates the reaction. In this molecule, the methylsulfanyl group is at the ortho position to the chlorine atom.

Studies on related compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, show that the displacement of a chlorine atom by anilines can occur selectively in the presence of weak bases. researchgate.netresearchgate.net The reaction of aryl halides with thiolate anions, generated from potassium thioacetate, can also lead to the formation of aryl methyl sulfides through a photoinduced SRN1 mechanism. researchgate.net

| Nucleophile | Conditions | Product Type | Reference(s) |

| Anilines | Weak base | Substituted anilines | researchgate.netresearchgate.net |

| Thiols | Copper catalyst, base | Aryl sulfides | mdpi.com |

| Potassium thioacetate | Photoinduction | Aryl methyl sulfides | researchgate.net |

While direct nucleophilic attack on the methylsulfanyl group in this compound is less common than substitution at the halogen, studies on related aryl methyl sulfoxides and sulfones provide insight into potential mechanisms. For instance, aryl methyl sulfoxides can undergo cross-coupling reactions with alcohols in the absence of a transition metal, proceeding through a proposed SNAr-type mechanism involving initial addition of the alkoxide to the sulfoxide (B87167). nih.gov

In other systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, deprotonated anilines have been shown to displace the methylsulfonyl group. researchgate.netresearchgate.net This suggests that under specific conditions, the methylsulfanyl group (or its oxidized form, methylsulfonyl) can act as a leaving group in nucleophilic aromatic substitution reactions.

Substitution Reactions Involving the Amino Functional Group

The amino group of this compound is a key site for substitution reactions, allowing for the introduction of various organic fragments. These transformations, which lead to the formation of secondary or tertiary amines, are fundamental in modifying the compound's chemical properties. Standard N-alkylation and N-arylation reactions are applicable to this substrate.

Reductive amination provides a common pathway for N-alkylation. This method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-alkylated amine. Noble metal catalysts are often employed for the reduction step. google.com

N-arylation is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.org This powerful method allows for the formation of a carbon-nitrogen bond between the aniline and an aryl halide or triflate. The reaction is catalyzed by a palladium complex, which is stabilized by a specialized phosphine (B1218219) ligand. chemscene.com The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. These reactions provide a versatile route to a wide range of N-aryl derivatives.

Redox Chemistry of the Methylsulfanyl Moiety

The sulfur atom in the methylsulfanyl (-SCH₃) group is susceptible to redox reactions, allowing for its conversion to higher oxidation states (sulfoxide and sulfone) or its reduction.

The methylsulfanyl group of this compound can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone. The controlled, stepwise oxidation is a valuable transformation, as the resulting sulfoxide and sulfone groups significantly alter the electronic properties of the molecule. The sulfonyl group (-SO₂CH₃), in particular, is a strong electron-withdrawing group that reduces the nucleophilicity of the amino group.

The initial oxidation to 4-Chloro-2-(methylsulfinyl)aniline (the sulfoxide) can be achieved using mild oxidizing agents. A general method for this transformation involves reacting the methylthioaniline with an oxidant like sodium periodate (B1199274) or a carefully controlled amount of hydrogen peroxide. rsc.org

Further oxidation of the sulfoxide yields 4-Chloro-2-(methylsulfonyl)aniline (the sulfone). This step typically requires stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent used for the first oxidation. The resulting sulfone is a stable crystalline solid and a valuable synthetic intermediate.

Table 1: Oxidation Reactions of the Methylsulfanyl Moiety

| Starting Material | Product | Reagents/Conditions | Oxidation State of Sulfur |

|---|---|---|---|

| This compound | 4-Chloro-2-(methylsulfinyl)aniline | Mild Oxidant (e.g., H₂O₂, NaIO₄) | Sulfoxide (S=O) |

| 4-Chloro-2-(methylsulfinyl)aniline | 4-Chloro-2-(methylsulfonyl)aniline | Strong Oxidant (e.g., excess H₂O₂, KMnO₄) | Sulfone (O=S=O) |

| This compound | 4-Chloro-2-(methylsulfonyl)aniline | Strong Oxidant (e.g., excess H₂O₂, KMnO₄) | Sulfone (O=S=O) |

The oxidized sulfur functional groups, sulfone and sulfoxide, can be reduced back to the methylsulfanyl group. The reduction of an aryl sulfone, such as 4-Chloro-2-(methylsulfonyl)aniline, to the corresponding sulfide (B99878) (thioether) is a challenging transformation that requires potent reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are often employed for this purpose. The reaction conditions must be carefully controlled to avoid the reduction of other functional groups present in the molecule.

Reactions Involving the Amino Group

The primary amino group is a versatile handle for a variety of chemical transformations beyond simple substitution on the nitrogen atom. These include acylation, alkylation, arylation, and condensation reactions.

The nucleophilic character of the amino group in this compound allows it to readily undergo acylation, alkylation, and arylation reactions.

Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivative (an amide). nih.gov For instance, reacting this compound with acetyl chloride would produce N-(4-Chloro-2-(methylsulfanyl)phenyl)acetamide. This reaction is typically rapid and high-yielding. The resulting amide can serve as a protective group for the amine or as a precursor for further synthetic manipulations.

Alkylation: N-alkylation can be achieved through various methods. One common approach is reductive amination, where the aniline is treated with a ketone or aldehyde in the presence of a reducing agent. google.com For example, reaction with acetone (B3395972) followed by reduction would yield the N-isopropyl derivative. Another method involves direct reaction with alkyl halides, though this can sometimes lead to over-alkylation, producing a mixture of secondary and tertiary amines.

Arylation: The synthesis of N-aryl derivatives is most effectively carried out using palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This reaction couples the aniline with an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) to form a diarylamine. The process offers broad substrate scope and functional group tolerance. organic-chemistry.orgnih.gov

Table 2: Representative N-Functionalization Reactions

| Reaction Type | Reagent Class | Product Class | Catalyst/Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-Acyl Amide | Base (e.g., Pyridine, Et₃N) |

| Alkylation | Ketone (R₂C=O) | N-Alkyl Amine | Reducing Agent (e.g., NaBH₃CN) |

| Arylation | Aryl Halide (Ar-X) | N-Aryl Amine | Pd Catalyst & Ligand, Base |

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nanobioletters.cominternationaljournalcorner.com This reaction is typically catalyzed by a small amount of acid and involves the removal of water, often by refluxing in a suitable solvent like ethanol (B145695) or methanol. researchgate.net

The resulting Schiff bases, such as those formed from the reaction with substituted benzaldehydes, are crystalline solids. researchgate.net These imine derivatives are important in their own right and as intermediates for the synthesis of other heterocyclic compounds. The formation of the C=N (azomethine) group is a key transformation in many synthetic pathways. internationaljournalcorner.comnih.gov

Table 3: Synthesis of Schiff Base Derivatives

| Aldehyde/Ketone Reactant | Solvent | Catalyst | Product (Schiff Base) |

|---|---|---|---|

| Benzaldehyde | Ethanol | Acetic Acid (cat.) | (E)-N-Benzylidene-4-chloro-2-(methylsulfanyl)aniline |

| 4-Methoxybenzaldehyde | Methanol | H₂SO₄ (cat.) | (E)-4-Chloro-N-(4-methoxybenzylidene)-2-(methylsulfanyl)aniline |

| Acetone | Toluene | p-TsOH (cat.) | N-(Propan-2-ylidene)-4-chloro-2-(methylsulfanyl)aniline |

Intermolecular Coupling Reactions and Their Applicability to this compound Derivatives

Intermolecular cross-coupling reactions, particularly those catalyzed by transition metals like palladium, represent a cornerstone of modern synthetic organic chemistry. acs.org These reactions enable the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a vast array of complex molecular architectures from readily available starting materials. acs.org Key among these transformations are the Suzuki-Miyaura coupling, for the formation of biaryl structures, and the Buchwald-Hartwig amination, for the synthesis of arylamines. libretexts.orglibretexts.org

The structure of this compound, featuring an aryl chloride and a nucleophilic amine, as well as a potentially directing methylsulfanyl group, makes it an interesting, albeit challenging, substrate for such transformations. The chlorine atom can participate in oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling cycles, while the amine and methylsulfanyl groups can influence the catalytic activity and regioselectivity of these reactions.

While specific studies detailing the direct use of this compound in extensive coupling protocols are not widely reported in peer-reviewed literature, its core structural motif is found within more complex heterocyclic systems. Research on these derivatives provides significant insight into the potential reactivity of the 4-chloro-2-(methylsulfanyl)phenyl moiety in key intermolecular coupling reactions.

Suzuki-Miyaura Coupling of a Pyrrolopyrimidine Derivative

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organic halide or triflate. libretexts.orgrsc.org The reaction of methyl 5-amino-4-chloro-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate—a compound containing the this compound framework—with various arylboronic acids has been successfully demonstrated. This transformation selectively targets the C4-chloro position for arylation, leaving the other functional groups intact.

The study utilized a palladium acetate (B1210297) catalyst in conjunction with a bulky, electron-rich phosphine ligand (dicyclohexyl(2-biphenyl)phosphine) and potassium phosphate (B84403) as the base. This combination is effective for the coupling of often less reactive aryl chlorides. The reactions furnished the desired 4-aryl-substituted pyrrolopyrimidines in good yields, showcasing the viability of Suzuki-Miyaura coupling on this complex scaffold.

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | Methyl 5-amino-7-methyl-4-phenyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | 75 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 5-amino-4-(4-methoxyphenyl)-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | 82 |

| 3 | 4-Chlorophenylboronic acid | Methyl 5-amino-4-(4-chlorophenyl)-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | 78 |

| 4 | Thiophen-2-ylboronic acid | Methyl 5-amino-7-methyl-2-(methylsulfanyl)-4-(thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | 65 |

Sonogashira Coupling Studies

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, was also investigated using the same pyrrolopyrimidine framework. thieme-connect.com The study revealed that the reactivity of the halide is crucial. While the 4-chloro derivative proved to be a challenging substrate for this reaction, its 4-iodo analogue readily participated in the coupling. thieme-connect.com This highlights a common reactivity trend (I > Br > Cl) for halides in palladium-catalyzed coupling reactions. The successful coupling of the iodo-derivative with various terminal alkynes was achieved using a catalyst system of dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide. thieme-connect.com This suggests that for efficient Sonogashira coupling involving the this compound scaffold, conversion of the chloride to a more reactive halide like iodide may be necessary.

| Entry | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | Methyl 5-amino-7-methyl-2-(methylsulfanyl)-4-(phenylethynyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | 85 |

| 2 | Ethynyltrimethylsilane | Methyl 5-amino-7-methyl-2-(methylsulfanyl)-4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | 90 |

| 3 | 1-Hexyne | Methyl 5-amino-4-(hex-1-yn-1-yl)-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | 78 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. libretexts.orgnih.gov This reaction is particularly relevant to this compound as it offers a pathway for N-arylation. While direct amination studies on this specific molecule are scarce, the general principles suggest its feasibility. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. libretexts.org The choice of ligand is critical, with bulky, electron-rich biarylphosphines often being the most effective for coupling unactivated aryl chlorides. nih.gov Sequential and selective Buchwald-Hartwig aminations have been demonstrated on substrates containing multiple halide sites, such as 6-bromo-2-chloroquinoline, indicating that selective C-N bond formation at the chloro-position of this compound is plausible under optimized conditions. nih.gov

These studies on related and derivative structures indicate that the this compound scaffold is amenable to a variety of powerful intermolecular coupling reactions, making it a potentially valuable building block for the synthesis of diverse and complex chemical entities.

Derivatization and Exploration of Analogues of 4 Chloro 2 Methylsulfanyl Aniline

Synthesis of Substituted Anilines as Key Synthetic Intermediates

4-Chloro-2-(methylsulfanyl)aniline is a valuable precursor for creating substituted anilines that function as key intermediates in the synthesis of more complex molecules, particularly heterocyclic systems. The amino group of the aniline (B41778) is nucleophilic and can participate in a variety of bond-forming reactions.

One common strategy involves the condensation of the aniline with carbonyl compounds to form imines, which can then undergo further transformations or cyclization reactions. For instance, reaction with various aldehydes or ketones can yield Schiff bases, which are pivotal intermediates. Another significant application is in the construction of quinoline (B57606) and quinazoline (B50416) frameworks. The reaction of anilines with β-ketoesters or related compounds, followed by acid-catalyzed cyclization (like the Combes quinoline synthesis), can be employed to build fused heterocyclic rings.

Furthermore, the amino group can be acylated and then used in intramolecular cyclization reactions. For example, acylation with a suitable reagent followed by conditions promoting ring closure can lead to the formation of benzothiazoles or other related sulfur- and nitrogen-containing heterocycles. These heterocyclic structures are prevalent in many areas of chemical science. The strategic use of this compound allows for the introduction of the specific chloro and methylsulfanyl substitution pattern onto these more elaborate molecular architectures.

Design and Synthesis of Ring-Modified Analogues

Modification of the aromatic ring of this compound allows for the introduction of new functional groups, which can significantly alter the molecule's electronic properties and steric profile. These modifications typically involve electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS): The regiochemical outcome of EAS reactions on this substituted aniline is dictated by the combined electronic and steric effects of the three existing substituents: the amino (-NH2), methylsulfanyl (-SCH3), and chloro (-Cl) groups. Both the amino and methylsulfanyl groups are activating and ortho-, para-directing due to their ability to donate electron density to the ring through resonance. The chloro group is deactivating due to its inductive electron-withdrawing effect but is also ortho-, para-directing because of its lone pairs participating in resonance.

The powerful activating and directing effect of the amino group typically dominates. Therefore, electrophiles are expected to add primarily to the positions ortho and para to the -NH2 group.

Position 5: This position is ortho to the -SCH3 group and para to the -Cl group.

Position 6: This position is ortho to the -NH2 group.

Given the strong activation by the amino group, substitution at position 6 is highly probable. Substitution at position 5 is also possible, influenced by the -SCH3 and -Cl groups. Common EAS reactions include:

Halogenation: Introduction of bromine or another chlorine atom using reagents like Br2 in a suitable solvent.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid, which often requires protection of the highly reactive amino group (e.g., as an acetanilide) to prevent oxidation and control regioselectivity. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. byjus.com

| Substituent | Activating/Deactivating Effect | Directing Effect | Anticipated Major Substitution Positions |

|---|---|---|---|

| -NH₂ | Strongly Activating | Ortho, Para | Position 6 (ortho to -NH₂) and Position 5 (ortho to -SCH₃, para to -Cl) are the most likely sites for electrophilic attack. The -NH₂ group is the dominant director. |

| -SCH₃ | Activating | Ortho, Para | |

| -Cl | Deactivating | Ortho, Para |

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the aromatic ring can be replaced with other functional groups using transition-metal-catalyzed cross-coupling reactions. nih.govdntb.gov.ua These reactions are a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base can replace the chlorine atom with a new aryl or vinyl group. mdpi.com

Buchwald-Hartwig Amination: This reaction allows for the coupling of the aryl chloride with another amine, forming a diarylamine or an N-alkylaniline derivative at the C4 position.

Sonogashira Coupling: The chlorine can be coupled with a terminal alkyne using a palladium catalyst and a copper co-catalyst to introduce an alkynyl substituent.

These ring-modification strategies significantly expand the library of accessible analogues derived from this compound.

Preparation of Side-Chain Modified Analogues (e.g., at nitrogen or sulfur centers)

Derivatization can also be focused on the existing side chains—the amino group and the methylsulfanyl group—without altering the aromatic ring itself.

Modifications at the Nitrogen Center: The nucleophilic amino group is readily modified through various reactions.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved by reacting the aniline with alkyl halides. researchgate.net To control the degree of alkylation and favor mono-alkylation, reductive amination with aldehydes or ketones is often employed. Catalytic methods using alcohols as alkylating agents in "hydrogen borrowing" processes represent a more atom-economical approach. nih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. This transformation is often used to protect the amino group or to introduce a carbonyl moiety for further synthetic manipulations.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) provides sulfonamides.

Modifications at the Sulfur Center: The sulfur atom of the methylsulfanyl group is susceptible to oxidation, allowing for the synthesis of analogues with the sulfur in higher oxidation states.

Oxidation to Sulfoxide (B87167): Selective oxidation of the sulfide (B99878) to a methylsulfinyl (sulfoxide) derivative can be accomplished using mild oxidizing agents. Common reagents for this transformation include one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). organic-chemistry.org

Oxidation to Sulfone: Further oxidation of the sulfide or the sulfoxide yields the corresponding methylsulfonyl (sulfone) analogue. This typically requires stronger oxidizing conditions or the use of excess oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or excess m-CPBA or H₂O₂. The resulting sulfone group is a strong electron-withdrawing group, which significantly alters the electronic properties of the molecule. mdpi.comnih.gov

| Modification Site | Reaction Type | Typical Reagent(s) | Product Functional Group |

|---|---|---|---|

| Nitrogen Center | N-Alkylation | Alkyl Halide; or Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride or Anhydride | Amide | |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl, MsCl) | Sulfonamide | |

| Sulfur Center | Oxidation to Sulfoxide | 1 eq. H₂O₂ or m-CPBA | Methylsulfinyl (-SOCH₃) |

| Oxidation to Sulfone | >2 eq. H₂O₂ or m-CPBA; KMnO₄ | Methylsulfonyl (-SO₂CH₃) |

Elucidation of Structure-Reactivity Relationships in Synthesized Derivatives (purely chemical context)

The Hammett equation is a powerful tool used in physical organic chemistry to quantify the influence of substituents on reaction rates. By plotting the logarithm of the rate constant (log k) for a series of reactions against the Hammett substituent constant (σ), a linear relationship is often observed (a Hammett plot). The slope of this line, known as the reaction constant (ρ, rho), provides insight into the nature of the transition state. researchgate.net

Negative ρ value: A negative rho value indicates that the reaction is accelerated by electron-donating groups (EDGs). This implies the buildup of positive charge in the transition state relative to the starting material. For reactions where the aniline derivative acts as a nucleophile (e.g., in nucleophilic aromatic substitution or acylation reactions), a negative ρ value is expected, as EDGs increase the electron density on the nitrogen, making it a stronger nucleophile. researchgate.net

Positive ρ value: A positive rho value signifies that the reaction is favored by electron-withdrawing groups (EWGs), indicating the development of negative charge in the transition state.

Let's consider the derivatives of this compound:

Ring-Modified Analogues: Introducing an EWG (like -NO₂) onto the ring would decrease the nucleophilicity of the amino group, slowing down reactions where it acts as a nucleophile. Conversely, adding another EDG would increase its nucleophilicity and accelerate such reactions. libretexts.org

Side-Chain Modified Analogues: Oxidizing the methylsulfanyl (-SCH₃) group to a methylsulfinyl (-SOCH₃) or, more dramatically, a methylsulfonyl (-SO₂CH₃) group transforms it from an electron-donating group into a powerful electron-withdrawing group. This would significantly reduce the electron density on the aromatic ring and the nitrogen atom, thereby decreasing the aniline's nucleophilicity and its reaction rate in nucleophilic attacks. nih.gov

The kinetics of nucleophilic aromatic substitution (SNAr) reactions, where various substituted anilines act as nucleophiles attacking an electron-deficient aromatic ring, have been extensively studied. Such studies often reveal linear free-energy relationships, confirming that the electronic properties of the substituents on the aniline dictate the reaction rates in a predictable manner. nih.govnih.gov In some cases, for very strong electron-donating substituents, the mechanism can even shift from a polar SNAr pathway to a single electron transfer (SET) pathway. nih.gov

| Structural Modification to this compound | Electronic Effect of Modification | Predicted Impact on Aniline Nucleophilicity | Expected Effect on Rate of Nucleophilic Attack |

|---|---|---|---|

| Addition of -NO₂ to the ring | Strongly electron-withdrawing | Decrease | Decrease |

| Addition of -OCH₃ to the ring | Strongly electron-donating | Increase | Increase |

| Oxidation of -SCH₃ to -SO₂CH₃ | Strongly electron-withdrawing | Significant Decrease | Significant Decrease |

| Replacement of -Cl with -H (via hydrodehalogenation) | Removal of an inductive electron-withdrawing group | Increase | Increase |

By systematically synthesizing and studying the reactivity of these derivatives, a clear understanding of how electronic and steric factors govern chemical behavior can be established.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR spectroscopy of 4-Chloro-2-(methylsulfanyl)aniline provides precise information regarding the number, environment, and connectivity of the hydrogen atoms. Experimental data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent reveals distinct signals for the aromatic, amine, and methylsulfanyl protons. amazonaws.com

The aromatic region of the spectrum displays three signals corresponding to the three protons on the benzene (B151609) ring.

A doublet at δ 7.29 ppm with a coupling constant of J = 2.4 Hz is assigned to the proton at the C3 position (H-3). amazonaws.com This proton is coupled only to the proton at C5, resulting in a doublet.

A doublet of doublets at δ 7.03 ppm (J = 8.5, 2.4 Hz) corresponds to the proton at the C5 position (H-5). amazonaws.com This signal is split by both the adjacent H-6 (a larger ortho coupling of 8.5 Hz) and the more distant H-3 (a smaller meta coupling of 2.4 Hz). amazonaws.com

A doublet at δ 6.65 ppm (J = 8.5 Hz) is attributed to the proton at the C6 position (H-6). amazonaws.com This proton shows a large ortho coupling to H-5. amazonaws.com

The protons of the amine (NH₂) group appear as a broad singlet at approximately δ 4.18 ppm, integrating to two protons. amazonaws.com The broadness of this signal is characteristic of amine protons due to quadrupole broadening and potential chemical exchange. The three protons of the methylsulfanyl (-SCH₃) group give rise to a sharp singlet at δ 2.37 ppm, indicating they are chemically equivalent and not coupled to any other protons. amazonaws.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.29 | d | 2.4 | 1H | Ar-H (H-3) |

| 7.03 | dd | 8.5, 2.4 | 1H | Ar-H (H-5) |

| 6.65 | d | 8.5 | 1H | Ar-H (H-6) |

| 4.18 | br s | - | 2H | -NH₂ |

| 2.37 | s | - | 3H | -SCH₃ |

(Data sourced from Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information amazonaws.com)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals are observed, corresponding to the seven carbon atoms in the molecule. amazonaws.com

The aromatic carbons resonate in the typical downfield region of δ 115-146 ppm.

The signal at δ 145.2 ppm is assigned to C1, the carbon atom bonded to the electron-donating amine group. amazonaws.com

The carbon atom C4, bonded to the electronegative chlorine atom, is observed at δ 122.7 ppm. amazonaws.com

The carbon C2, bearing the methylsulfanyl group, resonates at δ 121.9 ppm. amazonaws.com

The remaining aromatic carbons, C3, C5, and C6, which are directly bonded to hydrogen, appear at δ 131.8, 128.3, and 115.8 ppm, respectively. amazonaws.com

The aliphatic carbon of the methyl group in the methylsulfanyl substituent is observed significantly upfield at δ 17.4 ppm. amazonaws.com

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 145.2 | C-1 (-NH₂) |

| 131.8 | C-3 |

| 128.3 | C-5 |

| 122.7 | C-4 (-Cl) |

| 121.9 | C-2 (-SCH₃) |

| 115.8 | C-6 |

| 17.4 | -SCH₃ |

(Data sourced from Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information amazonaws.com)

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, a COSY spectrum would show a cross-peak between the signal at δ 7.03 ppm (H-5) and the signal at δ 6.65 ppm (H-6), confirming their ortho relationship. A weaker cross-peak would also be observed between δ 7.03 ppm (H-5) and δ 7.29 ppm (H-3), confirming their meta coupling. No correlations would be seen for the singlet signals of the -NH₂ and -SCH₃ groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C one-bond correlations). An HSQC spectrum would be crucial for definitively assigning the aromatic carbons. It would show the following correlations:

The proton at δ 7.29 ppm (H-3) would correlate with the carbon at δ 131.8 ppm (C-3).

The proton at δ 7.03 ppm (H-5) would correlate with the carbon at δ 128.3 ppm (C-5).

The proton at δ 6.65 ppm (H-6) would correlate with the carbon at δ 115.8 ppm (C-6).

The methyl protons at δ 2.37 ppm would show a strong correlation to the methyl carbon at δ 17.4 ppm. The quaternary carbons (C-1, C-2, C-4) and the amine protons would not show signals in this spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations for this compound would include:

The methyl protons (δ 2.37 ppm) would show a two-bond correlation to C-2 (δ 121.9 ppm).

H-3 (δ 7.29 ppm) would show correlations to C-1, C-2, and C-5.

H-6 (δ 6.65 ppm) would show correlations to C-1, C-2, and C-4. These correlations would provide definitive evidence for the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. It is an effective tool for identifying the functional groups present in a compound, as different types of chemical bonds vibrate at characteristic frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. An N-H scissoring (bending) vibration is typically observed around 1650-1580 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aliphatic C-H stretching of the methyl (-CH₃) group would be observed just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).

C=C Aromatic Vibrations: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-N and C-S Vibrations: The C-N stretching vibration of the aromatic amine is expected in the 1340-1250 cm⁻¹ range. The C-S stretching vibration is generally weaker and appears in the 700-600 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration gives rise to a strong band in the fingerprint region, typically between 850-550 cm⁻¹. The exact position is influenced by the substitution pattern on the aromatic ring.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | Asymmetric & Symmetric Stretch | -NH₂ |

| 3100-3000 | Stretch | Aromatic C-H |

| 2975-2850 | Stretch | Aliphatic C-H (-CH₃) |

| 1650-1580 | Scissoring (Bend) | -NH₂ |

| 1600-1450 | Stretch | Aromatic C=C |

| 1340-1250 | Stretch | Aromatic C-N |

| 850-550 | Stretch | C-Cl |

Raman spectroscopy provides complementary information to FT-IR. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering intensity depends on a change in the polarizability.

Symmetric and Aromatic Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. Therefore, the symmetric stretching of the C-S bond and the "ring breathing" modes of the substituted benzene ring (around 1000 cm⁻¹) are expected to produce strong signals in the Raman spectrum. The aromatic C=C stretching vibrations (1600-1450 cm⁻¹) would also be clearly visible.

N-H and C-H Vibrations: The symmetric N-H stretching vibration of the amine group would be Raman active. The aromatic and aliphatic C-H stretching modes would also be observable, complementing the FT-IR data.

C-Cl and C-S Modes: The C-Cl and C-S stretching vibrations are expected to be strong in the Raman spectrum due to the high polarizability of these larger atoms. These signals would appear in the low-frequency region of the spectrum and are valuable for confirming the presence of these substituents. In contrast to FT-IR where N-H and C=O bonds often dominate, Raman spectra can provide a clearer view of the skeletal vibrations of the molecule, making it a powerful tool for detailed structural analysis.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of "this compound". Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) or Orbitrap can measure m/z values to a very high degree of accuracy (typically within 5 ppm), which allows for the calculation of a unique elemental formula. nih.gov

For "this compound," the theoretical monoisotopic mass is 173.00659 Da. uni.lu HRMS analysis would aim to detect the molecular ion peak with a mass that corresponds closely to this theoretical value. By comparing the experimentally measured accurate mass with the theoretical mass, the molecular formula C₇H₈ClNS can be confidently assigned, distinguishing it from other potential isobaric compounds.

In addition to the molecular ion, HRMS can identify various adducts formed during the ionization process. The high mass accuracy of these measurements further corroborates the identity of the parent molecule.

Table 1: Predicted HRMS Adducts for C₇H₈ClNS uni.luuni.lu This table presents predicted data for illustrative purposes.

| Adduct | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]⁺ | 174.01387 |

| [M+Na]⁺ | 195.99581 |

| [M+K]⁺ | 211.96975 |

| [M-H]⁻ | 171.99931 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it a cornerstone technique for purity assessment and identity confirmation in pharmaceutical and chemical analysis. kuleuven.benih.govrsc.org An LC-MS method for "this compound" would involve developing a chromatographic separation to resolve the target compound from any impurities, starting materials, or byproducts. chimia.ch

The liquid chromatography component separates the mixture, and the eluent is subsequently introduced into the mass spectrometer. The MS detector then confirms the identity of the main peak by its mass spectrum and can be used to identify and characterize any impurities present, even at trace levels. kuleuven.bechimia.ch For instance, a method could detect isomers or degradation products by their distinct retention times and mass spectra. nih.govnih.gov The mass spectrometer can be operated in full-scan mode to gather data on all eluting compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity towards specific impurities. nih.govresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) and Investigations of Photophysical Properties

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. Aromatic compounds like anilines possess chromophores that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The UV-Vis spectrum of "this compound" is expected to show characteristic absorption bands corresponding to π→π* transitions within the benzene ring.

While specific experimental data for "this compound" is not detailed in the provided sources, analysis of a structurally related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, revealed intense electronic transitions at wavelengths such as 315.99 nm and 324.13 nm, which were attributed to π→π* excitations. researchgate.net It is anticipated that "this compound" would exhibit a similar absorption profile, influenced by the electronic effects of the chloro, amino, and methylsulfanyl substituents on the aromatic ring. These substituents can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε), providing insights into the molecule's electronic structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of "this compound" itself is not available, analysis of closely related derivatives illustrates the type of data obtained.

For example, the crystal structure of (E)-4-Chloro-N-[4-(methylsulfonyl)benzylidene]aniline was determined to be in the monoclinic P2/n space group. researchgate.net Similarly, the structure of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol was found to be in the monoclinic P21/c space group. researchgate.net These studies reveal crucial details about molecular conformation and how molecules pack in the crystal lattice, often stabilized by interactions such as C—H⋯O bonds and π–π stacking. researchgate.net Such data is fundamental for understanding the solid-state properties of the compound.

Table 2: Illustrative Crystallographic Data from a Related Aniline (B41778) Derivative researchgate.net This table presents data from a related compound, (E)-4-Chloro-N-[4-(methylsulfonyl)benzylidene]aniline, to demonstrate the typical parameters obtained from an X-ray crystallography study.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 11.5241(2) |

| b (Å) | 8.733(2) |

| c (Å) | 13.649(2) |

| β (°) | 109.453(2) |

| Volume (ų) | 1356.6 (3) |

| Z (Molecules per unit cell) | 4 |

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Profiling (e.g., High-Performance Liquid Chromatography, Column Chromatography)

Advanced chromatographic techniques are essential for the separation, isolation, and purity profiling of "this compound."

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of chemical compounds. For substituted anilines, reverse-phase HPLC (RP-HPLC) is commonly employed. sielc.comsielc.com A typical method would utilize a C18 or similar nonpolar stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, with the pH adjusted using an acid like formic or phosphoric acid to ensure the analyte is in a suitable ionic form. sielc.comsielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. nih.gov This technique allows for the quantification of the main compound and the detection of impurities, with high resolution and sensitivity. merckmillipore.comresearchgate.net

Column Chromatography is a fundamental technique used for the purification and isolation of compounds on a larger scale. researchgate.net To isolate "this compound" from a reaction mixture, a glass column is typically packed with a stationary phase, most commonly silica (B1680970) gel. The crude sample mixture is loaded onto the top of the column. Subsequently, solvents or solvent mixtures (eluents) of increasing polarity are passed through the column. researchgate.net Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, leading to separation. Fractions are collected sequentially and analyzed (e.g., by TLC or HPLC) to identify those containing the pure desired product. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-4-Chloro-N-[4-(methylsulfonyl)benzylidene]aniline |

| 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol |

| 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid |

| Acetonitrile |

| Formic acid |

| Phosphoric acid |

Topological and Bonding Analysis:Detailed analysis of the electron density distribution and the nature of chemical bonds within the molecule, often performed using Quantum Theory of Atoms in Molecules (QTAIM), is not available.

Future computational studies are necessary to elucidate the electronic and structural properties of this compound, which would provide valuable insights for its potential applications and reactivity.

Q & A

Q. What are the most efficient synthetic routes for 4-chloro-2-(methylsulfanyl)aniline and its derivatives?

- Methodological Answer : A two-step chlorination and sulfanylation strategy is commonly employed. For example, chlorination using HCl-H₂O₂ with CuCl₂ as a catalyst (yields ~75%) can introduce the chloro group, followed by nucleophilic substitution with methylsulfanyl groups via thiols or disulfides under basic conditions . Electrochemical synthesis in water/acetonitrile mixtures with benzenesulfinic acid (BSA) is also effective for generating sulfonamide derivatives through radical-mediated pathways, achieving yields of 65–80% .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR and FT-Raman : Identify vibrational modes of the chloro, methylsulfanyl, and aromatic amine groups. Key peaks include N-H stretching (~3400 cm⁻¹) and C-S vibrations (650–750 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methylsulfanyl protons (δ 2.1–2.5 ppm). ¹³C NMR confirms substituent positions via chemical shifts for C-Cl (~125 ppm) and C-S (~35 ppm) .

- DFT Calculations : Validate experimental spectra and predict electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-311++G(d,p) basis sets .

Q. How do reaction mechanisms differ in the synthesis of sulfonamide vs. sulfonyl derivatives of this compound?

- Methodological Answer : Sulfonamides form via electrochemical oxidation of the aniline group, generating a radical intermediate that reacts with BSA to produce N-(4-chlorophenyl)benzenesulfonamide. In contrast, sulfonyl derivatives arise from nucleophilic substitution at the chloro position, where methylsulfanyl groups replace chlorine in the presence of a base (e.g., K₂CO₃) . Computational studies (e.g., natural charge analysis) can clarify regioselectivity in these pathways .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for derivatives?

- Methodological Answer : DFT-based mechanistic studies (e.g., Gaussian 09W) analyze intermediates' thermodynamic stability and charge distribution. For example, discrepancies in electrochemical pathways (radical vs. ionic mechanisms) can be resolved by comparing activation energies of proposed intermediates (e.g., 4-iminocyclohexa-dienylidene chloronium vs. protonated aniline species) . HOMO-LUMO gaps (~4.5 eV) also predict reactivity toward electrophiles/nucleophiles .

Q. What strategies optimize reaction yields and purity for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : CuCl₂ enhances chlorination efficiency (turnover frequency >90%) by stabilizing transition states .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve sulfanylation yields (up to 85%) by stabilizing intermediates.

- Purification : Gradient HPLC (C18 columns, acetonitrile/water mobile phase) resolves sulfonamide and sulfonyl byproducts, achieving >98% purity .

Q. How can structural modifications enhance biological activity in derivatives?

- Methodological Answer :

- Vinyl Substituents : Introducing 1-phenylvinyl groups at the 2-position (via Heck coupling) increases cytotoxicity (IC₅₀ ~5 µM in cancer cells) by enhancing π-π stacking with DNA .

- Heterocyclic Fusion : Cyclization with pyrimidine or quinoline rings (e.g., using NaNO₂/NaN₃) improves kinase inhibition (e.g., EGFR IC₅₀ = 0.8 nM) .

Q. What experimental designs validate structure-activity relationships (SAR) for diaryl sulfone derivatives?

- Methodological Answer :

- Bioisosteric Replacement : Swap methylsulfanyl with trifluoromethyl or morpholine groups to assess steric/electronic effects on target binding (e.g., COX-2 inhibition assays) .

- Crystallography : X-ray diffraction of protein-ligand complexes (resolution <2.0 Å) identifies key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.